molecular formula C30H34N2O4 B11587925 ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B11587925
M. Wt: 486.6 g/mol
InChI Key: NFYWDHWHSCOMRN-UHFFFAOYSA-N
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Description

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone would regenerate the hydroxy group .

Mechanism of Action

The mechanism of action of ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-3-(2-phenylethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C30H34N2O4/c1-4-35-30(34)29-22(3)32(24-12-10-21(2)11-13-24)28-15-14-26(18-27(28)29)36-20-25(33)19-31-17-16-23-8-6-5-7-9-23/h5-15,18,25,31,33H,4,16-17,19-20H2,1-3H3

InChI Key

NFYWDHWHSCOMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCC3=CC=CC=C3)O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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